molecular formula C8H7FN2 B8227077 4-Fluoro-2-(methylamino)benzonitrile

4-Fluoro-2-(methylamino)benzonitrile

Cat. No.: B8227077
M. Wt: 150.15 g/mol
InChI Key: PYJSYJYQJZVHAU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylamino)benzonitrile typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group.

    Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

4-Fluoro-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylamino group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-aminobenzonitrile: Similar structure but lacks the methyl group on the amino group.

    4-Fluoro-2-(dimethylamino)benzonitrile: Contains an additional methyl group on the amino group.

    4-Fluoro-2-(ethylamino)benzonitrile: The amino group is substituted with an ethyl group instead of a methyl group.

Uniqueness

4-Fluoro-2-(methylamino)benzonitrile is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the methylamino group provides a balance of electronic effects that can be advantageous in various applications.

Properties

IUPAC Name

4-fluoro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJSYJYQJZVHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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